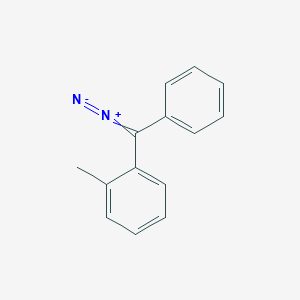

Benzene, 1-(diazophenylmethyl)-2-methyl-

Description

Overview of Diazo Compounds in Contemporary Organic Synthesis Research

Diazo compounds, characterized by the presence of a C=N₂ functional group, are highly versatile reagents in modern organic synthesis. libretexts.orgrsc.org Their significance has grown consistently over the past few decades due to their ability to engage in a wide array of chemical transformations. rsc.org The unique reactivity of the diazo group, which can be cleaved to release stable dinitrogen gas (N₂), makes these compounds excellent precursors for highly reactive intermediates. libretexts.orgdiva-portal.org

The applications of diazo compounds in synthesis are extensive. They are central to reactions that form new carbon-carbon bonds, such as cyclopropanations of alkenes, and are also used in C-H bond insertion reactions, a powerful method for functionalizing otherwise inert bonds. libretexts.orgrsc.org Furthermore, they participate in other notable transformations including the Wolff rearrangement, Doyle-Kirmse reaction, and various cycloaddition reactions. libretexts.orgrsc.org The stability of diazo compounds can be tuned by the substituents attached to the diazo carbon. Electron-withdrawing groups, for instance, tend to increase stability, making them safer to handle. organic-chemistry.org Research continues to uncover new catalytic systems, often involving transition metals like rhodium and copper, to control the reactivity and selectivity of diazo compound transformations, enabling the asymmetric synthesis of complex molecules. rsc.orgresearchgate.net

The Unique Role of Phenyldiazomethane (B1605601) Derivatives as Precursors to Reactive Intermediates

Phenyldiazomethane and its derivatives, which fall under the category of aryldiazomethanes, are particularly important as precursors to arylcarbenes. A carbene is a neutral, divalent carbon species with six valence electrons, making it a highly reactive intermediate. nih.govnih.gov The generation of an arylcarbene from a phenyldiazomethane derivative is typically achieved through photolysis (using light) or thermolysis (using heat), which provides the energy to expel a molecule of nitrogen gas. libretexts.orgnih.gov

These arylcarbene intermediates can exist in one of two spin states: singlet or triplet. The specific state influences the carbene's reactivity and the stereochemistry of the products formed. nih.govacs.org For example, singlet carbenes often react with alkenes in a concerted, stereospecific manner to form cyclopropanes, while triplet carbenes react in a stepwise, radical-like fashion, which can lead to a loss of stereochemical information. nih.govacs.org The substituents on the aromatic rings of the phenyldiazomethane precursor can influence the energy gap between the singlet and triplet states of the resulting carbene, thereby directing the reaction pathway toward desired outcomes, such as cyclopropenation or C-H functionalization. acs.org

Specific Academic Significance and Research Trajectory of Benzene (B151609), 1-(diazophenylmethyl)-2-methyl-

Benzene, 1-(diazophenylmethyl)-2-methyl-, also known as phenyl(o-tolyl)diazomethane, is a substituted aryldiazomethane of specific academic interest primarily due to the carbene it generates: phenyl(o-tolyl)carbene. The research significance of this molecule lies in the influence of the ortho-methyl group on the reactivity and stability of both the parent diazo compound and the resulting carbene intermediate.

The synthesis of such diaryldiazomethanes typically proceeds via the oxidation of the corresponding hydrazone, which itself is formed from the condensation of a ketone (in this case, phenyl(o-tolyl)methanone) with hydrazine (B178648).

The primary research trajectory for this compound involves studying the intramolecular and intermolecular reactions of the phenyl(o-tolyl)carbene. The ortho-methyl group introduces significant steric hindrance around the reactive carbene center. libretexts.org This steric crowding can influence the selectivity of intermolecular reactions. For instance, in reactions with alkenes, the bulky ortho-substituent can direct the attack of the carbene to the less hindered face of the double bond, thereby controlling the stereochemical outcome of cyclopropanation. libretexts.org

Furthermore, the presence of C-H bonds in the ortho-methyl group provides a site for intramolecular reactions. Upon generation, the phenyl(o-tolyl)carbene can undergo a facile intramolecular C-H insertion reaction, leading to the formation of a five-membered ring and yielding products such as 1-phenyl-1H-indene. This type of intramolecular cyclization is a key area of study, as it provides a pathway to complex polycyclic aromatic systems. The study of such reactions helps researchers understand the delicate balance between competing intermolecular and intramolecular pathways available to reactive carbene intermediates.

Table 1: General Properties of Aryldiazomethanes

| Property | Description |

|---|---|

| Functional Group | C=N₂ attached to at least one aryl group. |

| Color | Typically red, orange, or yellow crystalline solids or oils. |

| Stability | Generally unstable and sensitive to heat, light, and acid. Can be explosive. Stability is influenced by steric bulk and electronic effects of substituents. |

| Key Reactivity | Serve as precursors to carbenes upon thermolysis or photolysis, with the loss of N₂ gas. |

| Common Precursor | Synthesized from the oxidation of the corresponding ketone hydrazone (e.g., using HgO or MnO₂). |

Table 2: Key Reactions of Arylcarbenes Generated from Aryldiazomethanes

| Reaction Type | Description | Product(s) |

|---|---|---|

| Cyclopropanation | Addition of the carbene to an alkene double bond. | Cyclopropane (B1198618) derivatives. |

| C-H Insertion | Insertion of the carbene into a carbon-hydrogen single bond. | New C-C bond, functionalizing an alkane or an alkyl side chain. |

| Intramolecular C-H Insertion | Insertion of the carbene into a C-H bond within the same molecule, often leading to ring formation. | Cyclic or polycyclic compounds. |

| Wolff Rearrangement | Rearrangement of an α-diazoketone-derived carbene to form a ketene. | Ketenes, which can be trapped by nucleophiles to form carboxylic acid derivatives. |

Structure

3D Structure

Properties

CAS No. |

52506-26-0 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-[diazo(phenyl)methyl]-2-methylbenzene |

InChI |

InChI=1S/C14H12N2/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10H,1H3 |

InChI Key |

ZAKRDQHEKDSAOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=[N+]=[N-])C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Fundamental Reaction Mechanisms of Benzene, 1 Diazophenylmethyl 2 Methyl

Thermal Decomposition Processes and the Generation of Carbene Intermediates

The thermal decomposition of Benzene (B151609), 1-(diazophenylmethyl)-2-methyl- is a first-order reaction that involves the cleavage of the C-N bond, leading to the extrusion of dinitrogen gas and the formation of 2-methylphenyl(phenyl)carbene. epa.govresearchgate.net This carbene, a neutral divalent carbon species with two unshared valence electrons, is the key intermediate that dictates the subsequent reaction pathways. researchgate.netwikipedia.org The energy required for this process leads to the generation of the carbene, which can exist in either a singlet or triplet electronic state, with the triplet state often being the thermodynamic ground state for diarylcarbenes. researchgate.netdigitellinc.com

Upon its formation, 2-methylphenyl(phenyl)carbene can exist as a ground-state triplet. Triplet carbenes are diradicals, with two non-bonding electrons residing in different orbitals with parallel spins. wikipedia.org These species are typically characterized by electron paramagnetic resonance (EPR) spectroscopy at cryogenic temperatures. ulsu.runih.gov

The key parameters obtained from EPR spectra are the zero-field splitting (ZFS) parameters, D and E, which measure the magnetic dipole-dipole interaction between the two unpaired electrons. ulsu.ru The D value provides a measure of the average distance between the unpaired electrons and is sensitive to the extent of electron delocalization, while the E value reflects the deviation from axial symmetry. ulsu.ru For diarylcarbenes, smaller D and E values generally indicate a more linear bond angle at the carbene center and greater delocalization of the unpaired electrons into the aromatic rings. ulsu.ru

Table 1: Representative Zero-Field Splitting (ZFS) Parameters for Triplet Diarylcarbenes

| Carbene | D value (cm⁻¹) | E value (cm⁻¹) |

| Diphenylcarbene | 0.4055 | 0.0194 |

| Di(9-anthryl)carbene | 0.113 | 0.0011 |

Data compiled from representative studies on diarylcarbenes. The values for 2-methylphenyl(phenyl)carbene are expected to be in a similar range, influenced by the electronic and steric effects of the ortho-methyl group.

The presence of the ortho-methyl group provides a pathway for rapid intramolecular reactions of the 2-methylphenyl(phenyl)carbene intermediate. One of the most significant rearrangements is a ulsu.ruwikipedia.org-hydrogen shift from the methyl group to the carbenic carbon. This process leads to the formation of a transient ortho-quinonoid intermediate, specifically an o-xylylene (B1219910) derivative. researchgate.net Such rearrangements are characteristic of ortho-alkyl-substituted arylcarbenes and can occur even at extremely low temperatures. researchgate.net

Another potential rearrangement pathway for arylcarbenes is ring expansion. This process involves the addition of the carbene carbon to the adjacent aromatic ring, forming a bicyclic intermediate that can then rearrange to a seven-membered ring. For 2-methylphenyl(phenyl)carbene, this could theoretically lead to derivatives of cyclohepta-1,2,4,6-tetraene. This pathway is often competitive with other intramolecular reactions.

A fascinating aspect of the intramolecular rearrangement of ortho-methylated arylcarbenes is the role of quantum mechanical tunneling (QMT). scispace.com Experiments and computational studies have shown that the hydrogen atom transfer from the ortho-methyl group to the carbene center can occur via tunneling through the reaction barrier, rather than by surmounting it via classical thermal activation. researchgate.netresearchgate.net

This phenomenon explains why these rearrangements can proceed at significant rates even at cryogenic temperatures (e.g., below 10 K), where classical reaction kinetics would predict an infinitely slow reaction. researchgate.netnih.gov Tunneling is highly dependent on the mass of the tunneling particle, so replacing the hydrogen atoms of the methyl group with deuterium (B1214612) significantly slows down the reaction rate, providing strong evidence for QMT. researchgate.netnih.gov This "tunneling control" represents a third paradigm of chemical reactivity, alongside kinetic and thermodynamic control, and is a key feature in the chemistry of carbenes like 2-methylphenyl(phenyl)carbene. scispace.com

Photochemical Reactivity and Photo-Induced Interconversion of Transient Species

Irradiation of Benzene, 1-(diazophenylmethyl)-2-methyl- with light, typically in the UV-visible range, also leads to the efficient elimination of N₂ and the generation of 2-methylphenyl(phenyl)carbene. rsc.orgresearchgate.netnih.gov Photochemical generation can offer milder reaction conditions compared to thermal methods and allows for greater control over the generation of the reactive intermediate. researchgate.net

The initial photolysis often produces the carbene in its singlet state. The singlet carbene can then undergo intersystem crossing (ISC) to the more stable triplet ground state. scilit.com The rate of this process is a critical factor determining the subsequent reaction pathways.

Furthermore, diazo compounds can undergo photo-induced isomerization to form diazirines, which are strained three-membered ring isomers. rsc.org This interconversion is sometimes reversible, with the diazirine reverting to the diazo compound upon irradiation at a different wavelength. rsc.org The formation of a diazirine from Benzene, 1-(diazophenylmethyl)-2-methyl- would represent a competing photochemical pathway to carbene formation.

Cycloaddition Reactions Initiated by Benzene, 1-(diazophenylmethyl)-2-methyl-

Cycloaddition reactions are a cornerstone of the reactivity of Benzene, 1-(diazophenylmethyl)-2-methyl-, which can participate either directly as a 1,3-dipole or indirectly via its carbene intermediate.

Exploration of 1,3-Dipolar Cycloadditions with Dipolarophiles

Diazoalkanes are classified as propargyl-allenyl type 1,3-dipoles and readily undergo [3+2] cycloaddition reactions (also known as Huisgen 1,3-dipolar cycloadditions) with a wide variety of unsaturated molecules called dipolarophiles. wikipedia.orgwikipedia.org This concerted, pericyclic reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. frontiersin.org The stereochemistry of the dipolarophile is typically retained in the product. wikipedia.org

The regioselectivity of the cycloaddition is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. nih.gov The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For an electron-rich diaryldiazomethane reacting with an electron-deficient alkene (e.g., an acrylate), the reaction is generally governed by the HOMO(dipole)-LUMO(dipolarophile) interaction, leading to a specific regioisomer. rsc.orgmdpi.com

| Dipolarophile Type | General Structure | Resulting Heterocycle |

| Alkene | C=C | Pyrazoline |

| Alkyne | C≡C | Pyrazole |

| Nitrile | C≡N | 1,2,3-Triazole |

| Carbonyl Compound | C=O | Oxadiazoline (often unstable) |

| Thioketone | C=S | Thiadiazoline |

Pericyclic Reactions Beyond 1,3-Dipolar Cycloadditions

While the [3+2] cycloaddition is the primary pericyclic pathway for the diazo compound itself, the derived (2-methylphenyl)phenylcarbene intermediate opens up other cycloaddition possibilities. The most prominent of these is the [2+1] cycloaddition with alkenes to form cyclopropanes. openstax.orgnih.gov

Carbenes are electrophilic species and readily add across the π-bond of an alkene in a concerted step to yield a cyclopropane (B1198618) ring. openstax.orgmasterorganicchemistry.com A key feature of this reaction, particularly for singlet carbenes, is its stereospecificity: the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will yield the trans-product. youtube.comlibretexts.org This stereospecificity provides strong evidence for a concerted mechanism where both new sigma bonds are formed simultaneously.

Other pericyclic reactions, such as a [4+2] Diels-Alder reaction where the diazo compound would act as a 2π component, are generally not observed. The inherent electronic structure of the diazoalkane strongly favors its participation as a 4π electron component in [3+2] cycloadditions.

Mechanistic Impact of the Ortho-Methyl Substituent on Reaction Pathways and Outcomes

The ortho-methyl group in Benzene, 1-(diazophenylmethyl)-2-methyl- distinguishes its reactivity from that of the parent diazodiphenylmethane (B31153) through a combination of steric and electronic effects. rsc.orgnih.gov These effects can influence reaction rates, selectivity (regio-, stereo-, and chemo-), and the stability of intermediates.

Steric Effects: The primary influence of the ortho-methyl group is steric hindrance. researchgate.net This bulkiness can:

Hinder Approach: It can impede the approach of bulky reagents or dipolarophiles to the diazo functional group or the carbene intermediate. This may lead to lower reaction rates compared to the unsubstituted analogue.

Control Selectivity: In cycloaddition reactions, the methyl group can direct the incoming reactant to the opposite, less hindered face of the molecule, thereby influencing diastereoselectivity. In 1,3-dipolar cycloadditions, it can influence the regiochemical outcome by destabilizing one transition state over another due to non-bonded steric interactions. researcher.life

Influence Conformations: It can restrict rotation around the phenyl-C-diazo bond, favoring certain conformations of the molecule and any subsequent intermediates, such as ylides. This conformational bias can, in turn, dictate the outcome of stereoselective rearrangements.

Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. nih.gov This electronic influence, while less pronounced than its steric effect, can:

Modulate Reactivity: By donating electron density, the methyl group can slightly destabilize the nucleophilic diazo compound but stabilize the resulting electron-deficient carbene intermediate.

Alter FMO Energies: The electron-donating nature of the methyl group will raise the energy of the HOMO of the diazo compound. In reactions with electron-deficient dipolarophiles (a normal-electron-demand cycloaddition), this reduces the HOMO-LUMO energy gap, which could potentially increase the reaction rate, although this effect may be counteracted by steric hindrance. nih.gov

| Reaction Type | Effect on Rate | Effect on Selectivity | Rationale |

|---|---|---|---|

| Ylide Rearrangement | Likely decreased | May alter Stevens vs. Sommelet-Hauser ratio | Steric hindrance in forming the ylide; conformational bias in the transition state for rearrangement. |

| Epoxide Formation | Likely decreased | May introduce diastereoselectivity | Steric hindrance to carbene-carbonyl interaction. |

| 1,3-Dipolar Cycloaddition | Ambiguous (steric hindrance vs. electronic activation) | Can increase regio- and diastereoselectivity | Steric hindrance disfavors certain transition states; electronic effects alter FMO energies. nih.govresearcher.life |

| Cyclopropanation | Likely decreased | Can increase diastereoselectivity | Steric hindrance slows the approach of the alkene to the carbene and can favor addition to one face. rsc.org |

Catalysis in Reactions Involving Benzene, 1 Diazophenylmethyl 2 Methyl

Transition Metal Catalysis for Carbene and Metallocarbene Transformations

Transition metals are pivotal in modulating the reactivity of carbenes generated from diazo compounds like Benzene (B151609), 1-(diazophenylmethyl)-2-methyl-. By forming a metal-carbene intermediate, or metallocarbene, the catalyst can control the reaction pathways, favoring specific outcomes such as cyclopropanation, C-H insertion, or ylide formation, often with high levels of chemo-, regio-, and stereoselectivity.

Rhodium(II) complexes, particularly dirhodium(II) paddlewheel carboxylates and carboxamidates, are exceptionally effective catalysts for transformations involving diazo compounds. beilstein-journals.org The reaction of a Rh(II) complex with a diazo compound like Benzene, 1-(diazophenylmethyl)-2-methyl-, leads to the formation of a rhodium-carbene intermediate. nih.gov This key intermediate is less reactive and more selective than the free carbene, allowing for a range of controlled synthetic applications. beilstein-journals.org

Key rhodium-catalyzed reactions applicable to diazo compounds include:

C-H Bond Insertion: Rhodium carbenes can insert into C-H bonds, a powerful method for C-H functionalization. nih.govbeilstein-journals.org Intramolecular C-H insertion is a common pathway, and the selectivity (e.g., 1,3- vs. 1,5-insertion) can be influenced by the electronic properties of the ligands on the rhodium catalyst. chemistryviews.org Catalysts with electron-withdrawing ligands tend to make the rhodium carbene more reactive. chemistryviews.org

Cyclopropanation: The reaction of the rhodium-carbene with alkenes is a well-established method for synthesizing cyclopropane (B1198618) rings. nih.gov The stereoselectivity of this transformation can be controlled by using chiral rhodium catalysts. researchgate.net

Ylide Formation: Reaction with heteroatom-containing compounds (e.g., aldehydes, nitriles) can lead to the formation of ylides, which can then undergo subsequent rearrangements or cycloadditions. nih.gov

The choice of rhodium catalyst can significantly impact the reaction outcome. For instance, the ligands on the dirhodium(II) core dictate the electrophilicity and steric environment of the carbene, thereby influencing selectivity. chemistryviews.orgresearchgate.net

Table 1: Representative Rhodium Catalysts and Their Applications in Diazo Chemistry

| Catalyst | Typical Ligands (Abbreviation) | Common Applications | Ref |

|---|---|---|---|

| Dirhodium(II) tetraacetate | Acetate (OAc) | General purpose for cyclopropanation, C-H insertion | beilstein-journals.orgchemistryviews.org |

| Dirhodium(II) tetrakis(perfluorobutyrate) | Perfluorobutyrate (pfb) | Enhances reactivity for challenging C-H insertions | chemistryviews.org |

This table shows examples of rhodium catalysts commonly used for transformations of diazo compounds, which are applicable to substrates like Benzene, 1-(diazophenylmethyl)-2-methyl-.

Copper complexes, particularly those of Cu(I), are classic catalysts for the decomposition of diazo compounds and have seen a resurgence due to their low cost and unique reactivity profile. researchgate.net Copper catalysis is widely used for cyclopropanation reactions and has been extended to other transformations like the enantioselective synthesis of allenes through the cross-coupling of diazoalkanes and terminal alkynes. rsc.org

In these processes, a copper-carbenoid species is proposed as the key intermediate. The reactivity and selectivity of these intermediates are highly dependent on the ligand environment around the copper center. researchgate.net For instance, the use of chiral bisoxazoline ligands with Cu(I) catalysts can achieve high enantioselectivity in the construction of axially chiral allenes. rsc.org Copper-catalyzed systems offer a valuable alternative to rhodium, sometimes providing complementary selectivity.

While rhodium and copper dominate the field, a variety of other transition metals have been developed as effective catalysts for carbene transfer reactions.

Iron (Fe) and Cobalt (Co): Iron and cobalt porphyrins are known to catalyze carbene transfer reactions, including cyclopropanation and C-H insertion. These earth-abundant metals offer a more sustainable alternative to precious metals.

Ruthenium (Ru): Ruthenium complexes, especially those featuring porphyrin or N-heterocyclic carbene (NHC) ligands, are potent catalysts. researchgate.net Ruthenium-NHC complexes have shown high activity in olefin metathesis, a process mechanistically distinct but related to carbene chemistry. The reactivity of Ru-NHC hydrido complexes towards various small molecules is influenced by the steric properties of the NHC ligand. researchgate.net

Iridium (Ir): Iridium complexes have been investigated for C-H functionalization reactions involving carbene transfer.

Silver (Ag): Silver oxide (Ag₂O) is commonly used to generate NHC-silver complexes, which then act as efficient NHC transfer agents to other transition metals like rhodium, gold, or palladium. This "Ag₂O method" is a cornerstone for the synthesis of a wide range of NHC-metal catalysts.

The diversity of these metals allows for a broad tuning of reactivity and selectivity, enabling a wider scope of transformations for diazo compounds.

The Influence of Ligand Architecture on Catalytic Activity and Selectivity

The ligand coordinated to the transition metal center plays a crucial role in determining the efficacy of a catalyst. The steric and electronic properties of the ligand directly influence the metal's coordination sphere, which in turn dictates the activity and selectivity of the resulting metallocarbene.

Porphyrins are macrocyclic ligands that can coordinate with a variety of transition metals, including iron, cobalt, and rhodium. Metalloporphyrins are valuable catalysts in organic chemistry and are also central to many biological processes. In the context of carbene chemistry, metalloporphyrin complexes can serve as effective catalysts for cyclopropanation and C-H functionalization.

The rigid, planar structure of the porphyrin ligand provides a well-defined steric environment around the metal center. Modifications to the porphyrin periphery can be used to tune the catalyst's properties. For example, introducing bulky substituents can create a chiral pocket, enabling enantioselective transformations. The electronic nature of the metal and the porphyrin ring influences the electrophilicity of the metal-carbene intermediate, thereby affecting its reactivity.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis over the past few decades. nih.gov Unlike transient free carbenes, NHCs are stable, isolable species, yet they form very strong bonds with metal centers.

Key characteristics of NHC ligands include:

Strong σ-Donation: NHCs are strong σ-donors, which helps to stabilize the metal center and promote catalytic activity.

Tunability: The steric and electronic properties of NHCs can be easily modified by changing the substituents on the nitrogen atoms and the heterocyclic backbone. This allows for the fine-tuning of the catalyst's performance for a specific reaction. For example, bulkier NHC ligands can create more sterically demanding environments, which can enhance selectivity. researchgate.net

Stability: The strong metal-NHC bond often leads to robust and thermally stable catalysts.

NHC-ligated complexes of metals such as ruthenium, rhodium, palladium, iridium, and copper have been successfully applied in a vast array of catalytic transformations, including cross-coupling and C-H bond activation. For reactions involving Benzene, 1-(diazophenylmethyl)-2-methyl-, an NHC-metal complex would generate a metallocarbene whose reactivity is modulated by the specific NHC ligand used, offering a powerful tool to control the outcome of the carbene transfer reaction. chemistryviews.org

Table 2: Comparison of Ligand Classes in Metal-Catalyzed Carbene Transformations

| Ligand Type | Key Features | Influence on Catalysis | Representative Metals |

|---|---|---|---|

| Porphyrins | Rigid planar macrocycle; Tunable periphery | Creates well-defined steric environment; Enables enantioselectivity through chiral modifications. | Fe, Co, Rh, Ru |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors; Highly tunable sterics and electronics | Forms robust, highly active catalysts; Steric bulk can be used to control selectivity. | Ru, Rh, Pd, Ir, Cu, Ag |

This table provides a general comparison of the influence of Porphyrin and NHC ligands on catalytic activity and selectivity.

Design and Application of Chiral Ligands for Asymmetric Induction

The successful implementation of "Benzene, 1-(diazophenylmethyl)-2-methyl-" in asymmetric catalysis is critically dependent on the rational design of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The overarching goal is to achieve high enantioselectivity by effectively discriminating between the two prochiral faces of the reacting partners.

A variety of chiral ligands have been developed and successfully employed in asymmetric transformations involving diazo compounds analogous to "Benzene, 1-(diazophenylmethyl)-2-methyl-". While specific data for this exact compound is limited in publicly accessible literature, the principles of ligand design from related systems are directly applicable. Key classes of ligands include those based on privileged chiral backbones, which have demonstrated broad utility and high levels of stereocontrol.

Prominent Chiral Ligand Classes:

Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are renowned for their effectiveness in a range of metal-catalyzed reactions, including cyclopropanation and C-H insertion. The steric and electronic properties of the oxazoline (B21484) ring and the substituent at the stereogenic center can be readily tuned to optimize enantioselectivity. For instance, bulky substituents can create a more defined chiral pocket, enhancing facial discrimination of the incoming substrate.

Dirhodium(II) Carboxylates: Chiral dirhodium(II) paddlewheel complexes are particularly effective catalysts for reactions of diazo compounds. The chiral carboxylate ligands, often derived from amino acids or other natural products, create a chiral environment around the two rhodium centers where the carbene intermediate is generated. The choice of the chiral carboxylate can significantly influence both the reactivity and the enantioselectivity of the transformation. For example, dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been shown to be highly effective in diastereo- and enantioselective intramolecular C-H insertion reactions of diaryldiazomethanes.

Phosphine (B1218219) Ligands: P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, have emerged as a powerful class of ligands for asymmetric catalysis. Their conformational rigidity and rich electronic properties allow for fine-tuning of the catalyst's performance. These ligands have demonstrated excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions.

The application of these chiral ligands in reactions with "Benzene, 1-(diazophenylmethyl)-2-methyl-" would be aimed at controlling the stereochemistry of key bond-forming events, such as the addition of the derived carbene to an olefin to form a chiral cyclopropane or the insertion into a C-H bond to generate a new stereocenter.

Table 1: Representative Chiral Ligands and Their Potential Application

| Ligand Type | Abbreviation | Metal | Potential Application with Benzene, 1-(diazophenylmethyl)-2-methyl- |

| Bis(oxazoline) | BOX | Cu(I), Cu(II) | Asymmetric Cyclopropanation |

| Dirhodium(II) Carboxylate | Rh₂(S-PTTL)₄ | Rh(II) | Asymmetric C-H Insertion |

| P-chiral Phosphine | e.g., QuinoxP* | Rh(I), Pd(0) | Asymmetric Hydrogenation, Cross-Coupling |

Mechanistic Insights into Metal-Carbene Intermediate Formation and Catalytic Cycles

The catalytic transformations involving "Benzene, 1-(diazophenylmethyl)-2-methyl-" proceed through the formation of a highly reactive metal-carbene intermediate. Understanding the mechanism of this process and the subsequent catalytic cycle is crucial for optimizing reaction conditions and catalyst design.

The generally accepted mechanism begins with the reaction of the diazo compound with a transition metal precursor, typically a rhodium(II) or copper(I) complex. The diazo compound coordinates to the vacant axial site of the metal catalyst. This is followed by the extrusion of dinitrogen (N₂), a thermodynamically favorable process, to generate the key metal-carbene species. The ortho-methyl group on the phenyl ring of "Benzene, 1-(diazophenylmethyl)-2-methyl-" can exert steric and electronic effects on the formation and reactivity of this intermediate.

The Catalytic Cycle:

Diazo Compound Coordination: The catalytic cycle is initiated by the coordination of "Benzene, 1-(diazophenylmethyl)-2-methyl-" to the metal catalyst.

Carbene Transfer: The metal-carbene then undergoes a reaction with a substrate. This can be, for example:

Cyclopropanation: Reaction with an alkene to form a cyclopropane ring. The stereochemistry of the product is dictated by the chiral ligands on the metal center.

C-H Insertion: Insertion of the carbene into a carbon-hydrogen bond, leading to the formation of a new C-C bond. This can occur either intermolecularly or intramolecularly.

Ylide Formation: Reaction with a heteroatom (e.g., sulfur, nitrogen) to form a ylide, which can then undergo subsequent rearrangements.

Catalyst Regeneration: After the carbene has been transferred to the substrate, the metal catalyst is regenerated and can enter into a new catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate details of these catalytic cycles. These studies can provide valuable information on the structures of intermediates and transition states, helping to rationalize the observed stereoselectivities and to guide the design of more efficient and selective catalysts. For instance, DFT calculations can model the approach of a substrate to the metal-carbene and predict which stereochemical pathway is energetically more favorable.

Table 2: Key Steps in the Catalytic Cycle

| Step | Description | Key Factors |

| 1 | Coordination of Diazo Compound | Lewis acidity of the metal center, steric hindrance from ligands and substrate. |

| 2 | N₂ Extrusion & Carbene Formation | Electronic properties of the diazo compound, stability of the resulting carbene. |

| 3 | Carbene Transfer Reaction | Nature of the substrate (alkene, C-H bond), steric and electronic properties of the chiral ligands. |

| 4 | Catalyst Regeneration | Lability of the product from the metal center. |

Characterization and Study of Reactive Intermediates

Spectroscopic Identification of Free Carbenes and Their Spin States (Singlet and Triplet)

The identification and characterization of carbenes are primarily accomplished through spectroscopic techniques, which can probe their distinct electronic structures. Carbenes can exist in either a singlet state, with paired electrons, or a triplet state, with two unpaired electrons. wikipedia.org The energy difference between these states, known as the singlet-triplet gap (ΔEST), is a critical parameter that dictates the carbene's reactivity. researchgate.netscispace.com

UV-Vis Spectroscopy: Both singlet and triplet carbenes can be studied using transient absorption spectroscopy, often coupled with laser flash photolysis (LFP). researchgate.netresearchgate.netscielo.bredinst.commagnitudeinstruments.com LFP of the diazo precursor generates the carbene in situ, and its absorption of light at specific wavelengths is monitored over very short timescales (nanoseconds to microseconds). researchgate.netresearchgate.netscielo.bredinst.commagnitudeinstruments.com The resulting transient absorption spectrum provides a fingerprint for the intermediate. Triplet diarylcarbenes typically exhibit strong, broad absorption bands in the near-UV and visible regions. shimadzu.comresearchgate.netpressbooks.pubutoronto.camsu.edu The decay kinetics of these transient absorptions provide information about the lifetime and reactivity of the carbene.

Singlet-Triplet Gap (ΔEST): The relative energies of the singlet and triplet states determine the ground state of the carbene and influence its reaction pathways. For most diarylcarbenes, the triplet state is the ground state, though the energy gap is often small. The ΔEST can be influenced by electronic and steric effects of substituents. Theoretical calculations and experimental studies on related arylcarbenes have shown that the ΔEST can be tuned. researchgate.netaps.org For instance, the experimental gap for diphenylcarbene in acetonitrile (B52724) is reported as 2.6 kcal/mol. etsu.edu Computational studies are often employed to predict the ΔEST for carbenes where experimental data is scarce.

| Carbene | Technique | Key Parameters / Observations | Reference |

|---|---|---|---|

| Diphenylcarbene (Triplet) | EPR (in benzophenone) | D = 0.4055 cm-1, E = 0.0194 cm-1 | Generic data |

| Diphenylcarbene (Triplet) | Transient Absorption | λmax ≈ 310 nm, 480 nm | Generic data |

| Diphenylcarbene | Experimental | ΔEST = 2.6 kcal/mol | etsu.edu |

| 2-Naphthyl(phenyl)carbene | LFP | Triplet λmax = 360 nm | Generic data |

Structural and Electronic Properties of Metal-Carbene Complexes

Carbenes can act as ligands, binding to transition metals to form metal-carbene complexes. These complexes are often more stable than the free carbenes and are pivotal intermediates in many catalytic reactions. The properties of these complexes are highly dependent on the nature of the metal, the other ligands present, and the carbene itself. thieme-connect.de

Electronic Properties: The electronic properties of metal-carbene complexes can be investigated using a combination of spectroscopic and electrochemical methods. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

NMR Spectroscopy: 13C NMR spectroscopy is particularly informative, as the carbene carbon resonance is typically found far downfield, reflecting its unique electronic environment.

UV-Vis Spectroscopy: The electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, can be observed. mdpi.comresearchgate.net

Cyclic Voltammetry (CV): This electrochemical technique can determine the redox potentials of the complex, providing insight into the electron-donating or -withdrawing nature of the carbene ligand.

The interaction between the carbene and the metal involves a σ-donation from the carbene's filled orbital to an empty metal d-orbital and a π-back-donation from a filled metal d-orbital to the empty p-orbital of the carbene. The balance of these interactions dictates the electronic properties of the complex. caltech.edu

| Complex Type | Property | Typical Value / Observation | Reference |

|---|---|---|---|

| Rh(I)-NHC Complex | Rh-Ccarbene Bond Length | ~2.0 - 2.1 Å | Generic data |

| Rh(I)-NHC Complex | Coordination Geometry | Square-planar | nih.govaraid.es |

| Rh-Carbene Complex | 13C NMR (Ccarbene) | δ > 200 ppm | Generic data |

| [RhCl(IPr)(PPh3)2] derivative | Synthesis Method | Reaction with diazomethane (B1218177) | araid.es |

Investigation of Carbonyl Ylides and Other Ylide Intermediates

Carbenes can react with Lewis bases, such as the oxygen atom of a carbonyl group, to form ylides. Carbonyl ylides are 1,3-dipolar species that are important intermediates in various organic transformations, including cycloaddition reactions.

The reaction of 2-methylphenyl(phenyl)carbene with aldehydes or ketones would be expected to form a transient carbonyl ylide. The detection of these fleeting intermediates is challenging and often relies on trapping experiments. The carbene, generated from its diazo precursor, is reacted in the presence of a carbonyl compound and a dipolarophile (an alkene or alkyne that readily undergoes [3+2] cycloaddition). The formation of a cycloadduct, typically a dihydrofuran derivative, serves as indirect evidence for the existence of the carbonyl ylide intermediate. Laser flash photolysis can also be used to observe the ylide directly in some cases, characterized by its own transient absorption spectrum. The reactivity and stability of the ylide are influenced by the substituents on both the carbene and the carbonyl compound.

Detection and Characterization of Highly Strained Intermediates (e.g., bicyclic systems from ring closure)

The ortho-methyl group in 2-methylphenyl(phenyl)carbene provides an opportunity for intramolecular reactions. One of the most common intramolecular pathways for carbenes is C-H insertion. nih.govnih.gov In this case, the carbene center can insert into one of the C-H bonds of the adjacent methyl group. This process would lead to the formation of a highly strained bicyclic system, specifically a derivative of benzocyclobutene.

Alternatively, insertion into an aromatic C-H bond at the ortho position of the unsubstituted phenyl ring could lead to the formation of 9-phenyl-9H-fluorene through a rearrangement process. thieme-connect.de The detection of such strained or rearranged products in the reaction mixture provides strong evidence for these intramolecular pathways. Characterization of these products is typically achieved through standard analytical techniques like GC-MS, NMR spectroscopy, and comparison with authentic samples. The study of the competition between intermolecular reactions (e.g., with trapping agents) and these intramolecular pathways can provide valuable information about the conformational preferences and reactivity of the carbene.

Stereochemical and Regiochemical Control in Transformations of Benzene, 1 Diazophenylmethyl 2 Methyl

Enantioselective Transformations Leveraging Chiral Catalysis

The generation of a planar carbene intermediate from Benzene (B151609), 1-(diazophenylmethyl)-2-methyl- presents a prochiral species that can be influenced by a chiral environment to favor the formation of one enantiomer over the other. Chiral transition-metal catalysts, particularly those based on dirhodium(II), have proven exceptionally effective in achieving high levels of enantioselectivity in carbene transfer reactions. researchgate.netmdpi.com

These catalysts create a chiral pocket around the metal center where the carbene is generated. The ligands attached to the metal dictate the spatial arrangement of this pocket, forcing the incoming substrate to approach the carbene from a specific trajectory, thereby inducing asymmetry in the product. Research has shown that the presence of an ortho-substituent on the diazo compound's aromatic ring can significantly enhance enantioselectivity. researchgate.net For instance, in the dirhodium(II)-catalyzed silicon-hydrogen (Si-H) bond insertion, the use of a prochiral diazo compound with an ortho-substituent on one of the phenyl rings led to enantiomeric ratios (er) as high as 95:5. researchgate.net This enhancement is attributed to the increased steric demand of the ortho-substituted carbene, which leads to more pronounced interactions with the chiral ligands of the catalyst, amplifying the stereochemical communication.

Similarly, in asymmetric cyclopropanation reactions, the choice of catalyst is crucial. Chiral dirhodium tetracarboxylate catalysts are widely used, and their effectiveness can be modulated by the electronic and steric nature of the diazo compound. nih.gov For ortho-substituted aryldiazoacetates, which are structurally related to Benzene, 1-(diazophenylmethyl)-2-methyl-, the enantioselectivity of cyclopropanation can be significantly improved by the addition of coordinating ligands like 2-chloropyridine, which modify the catalytic environment. nih.gov

The following table summarizes representative data on the enantioselectivity achieved in reactions with ortho-substituted diazo compounds, illustrating the effectiveness of chiral catalysis.

| Reaction Type | Chiral Catalyst | Substrate | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Intermolecular Si-H Insertion | Dirhodium(II) carboxylate | Prochiral silane (B1218182) + Ortho-substituted diaryldiazomethane | Up to 95:5 er | Up to 98% | researchgate.net |

| Cyclopropanation | Rh₂(R-p-Ph-TPCP)₄ | Styrene + Ortho-chloro-phenyldiazoacetate | 84-92% ee | High | nih.gov |

| Intramolecular C-H Insertion | Rh₂(S-PTTL)₄ | Diaryldiazomethane with ortho-substituent | Up to 99% ee | High | elsevierpure.com |

Regioselective Control in Intermolecular and Intramolecular Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the reactions of the carbene generated from Benzene, 1-(diazophenylmethyl)-2-methyl-, the ortho-methyl group plays a decisive role in directing the regiochemical outcome of both intermolecular and intramolecular processes.

In intermolecular reactions, such as C-H insertion or cyclopropanation, the carbene can react with multiple sites on a substrate molecule. The ortho-methyl group can sterically hinder the approach of the substrate to certain faces of the carbene, thereby directing the reaction to less hindered positions. Furthermore, the electron-donating nature of the methyl group influences the electronic properties of the carbene, affecting its reactivity towards electron-rich or electron-poor sites on the substrate. chemrxiv.org

Intramolecularly, the 2-tolylcarbene can undergo C-H insertion reactions with C-H bonds within its own structure to form new rings. The regioselectivity of these cyclizations is governed by a combination of factors, including the stability of the transition state leading to different ring sizes (e.g., five-membered vs. six-membered rings) and the steric accessibility of the targeted C-H bond. The presence of the ortho-methyl group can restrict the conformations available for C-H insertion, thus favoring the formation of a specific constitutional isomer. Studies on related systems have shown that electronic effects of substituents on the aromatic ring can control the chemoselectivity between different intramolecular pathways, such as C-H insertion versus other cyclization modes. nih.govmdpi.com

Diastereoselective Strategies in the Construction of Cyclic Systems

When a reaction forms a new stereocenter in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. Diastereoselectivity is the preference for the formation of one diastereomer over another. In the context of Benzene, 1-(diazophenylmethyl)-2-methyl-, its reactions to form cyclic systems, such as cyclopropanes or products of intramolecular C-H insertion, often generate multiple stereocenters.

Chiral catalysts are instrumental in controlling diastereoselectivity. For example, in the intramolecular 1,6-C-H insertion of related diaryldiazomethanes, dirhodium(II) catalysts bearing N-phthaloyl-(S)-tert-leucinate ligands have been shown to exclusively yield the cis-diastereomer of the resulting 3,4-dihydro-4-phenyl-1H-isochroman product with high enantioselectivity. elsevierpure.com The catalyst enforces a specific conformation in the transition state, where the aryl groups are oriented to minimize steric clash, leading to the formation of a single diastereomer.

In cyclopropanation reactions with alkenes, the relative orientation of the substituents on the newly formed cyclopropane (B1198618) ring can be controlled. The reaction can proceed to give either cis (syn) or trans (anti) diastereomers. The steric bulk of the ortho-methyl group on the carbene, combined with the stereochemical demands of the chiral catalyst and the alkene substrate, dictates the preferred diastereomeric outcome. wiley-vch.dersc.org High levels of both diastereo- and enantioselectivity are often achievable, making these reactions powerful tools for constructing complex chiral molecules. nih.govrochester.edu

The following table presents data on diastereoselectivity in relevant cyclization reactions.

| Reaction Type | Catalyst | Substrate System | Diastereomeric Ratio (dr) | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Intramolecular 1,6-C-H Insertion | Rh₂(S-PTTL)₄ | Diaryldiazomethane derivative | >99:1 | Exclusively cis | elsevierpure.com |

| Intermolecular Cyclopropanation | Myoglobin Biocatalyst | Styrene + Phosphonyl diazo reagent | >99:1 | Exclusively trans | nih.gov |

| Intermolecular Cyclopropanation | Rh₂((S)-BTPCP)₄ | Allyl sulfone + α-Aryl diazoacetate | Up to 20:1 | Predominantly one diastereomer | researchgate.net |

Steric and Electronic Effects of the Ortho-Methyl Group on Selectivity

The selectivity observed in the transformations of Benzene, 1-(diazophenylmethyl)-2-methyl- is fundamentally rooted in the steric and electronic properties of the ortho-methyl group.

Steric Effects: The primary steric effect is hindrance. The methyl group is physically bulky and can obstruct the approach of reagents to the adjacent carbene center. researchgate.net This steric congestion has several consequences:

Enhanced Enantioselectivity: As discussed, steric hindrance magnifies the subtle differences in the energy of diastereomeric transition states formed with a chiral catalyst, leading to higher enantioselectivity. researchgate.net The catalyst's chiral ligands can interact more strongly with the bulky ortho-substituted carbene, providing more effective stereochemical discrimination. nih.gov

Regiochemical Control: The methyl group can block one side of the carbene, directing an incoming substrate to the less hindered face or position. In intramolecular reactions, it restricts bond rotations, favoring transition states that minimize steric strain and leading to specific regioisomers. nih.gov

Diastereochemical Influence: In reactions like cyclopropanation, the steric interaction between the ortho-methyl group and the substituents on the alkene can favor the formation of the trans (less sterically crowded) diastereomer.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This has important electronic consequences for the reactivity of the generated carbene:

Carbene Stabilization: By donating electron density to the electron-deficient carbene center, the methyl group has a stabilizing effect. This can influence the reactivity-selectivity profile of the carbene.

Modulation of Reactivity: The increased electron density on the aromatic ring and the carbene can affect its reactivity towards different types of substrates. For example, it can enhance the rate of reaction with electron-poor alkenes in cyclopropanation reactions. The electronic properties of substituents are known to have a strong influence on the spin state of the carbene, which in turn can lead to completely different reaction pathways and selectivities. chemrxiv.org

Influence on C-H Insertion: In aromatic C-H insertion reactions, the electron-donating nature of the methyl group activates the aromatic ring, but the regioselectivity is a complex interplay between this activation and the steric hindrance it imposes.

Theoretical and Computational Investigations of Benzene, 1 Diazophenylmethyl 2 Methyl and Analogous Systems

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are cornerstones for investigating the properties of diazo compounds. DFT offers a favorable balance between computational cost and accuracy, making it a popular choice, while high-accuracy methods like Coupled Cluster (CCSD(T)) and multireference methods (CASSCF, CASPT2) are employed for systems where electron correlation is particularly complex, such as in singlet carbenes. Functionals like M06-2X have demonstrated accuracy in calculating the energetics of organic reactions involving diazo compounds. acs.orgnih.gov

The electronic structure of a diazo compound can be conceptualized as an interaction between a dinitrogen molecule (N₂) and a carbene fragment. nih.gov The bond is formed by the donation of a lone pair from N₂ into an empty p-orbital of the singlet carbene, which possesses an sp²-hybridized lone pair and a vacant p-orbital in its valence shell. acs.orgnih.gov This is complemented by π-backbonding from the carbene's lone pair into the π* antibonding orbital of the dinitrogen unit. acs.orgnih.gov

Upon photolytic or thermal decomposition, the diazo compound releases N₂ gas to generate a highly reactive carbene intermediate. nih.gov Computational studies are crucial for analyzing the electronic nature of this carbene. The reactivity of the resulting carbene—whether it behaves as a nucleophile, electrophile, or ambiphile—is heavily influenced by its substituent groups. libretexts.org For instance, if a substituent can donate a pair of electrons, the carbene is less likely to be electrophilic. libretexts.org Frontier Molecular Orbital (FMO) theory is frequently used to rationalize the reactivity of diazo compounds in reactions like 1,3-dipolar cycloadditions, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diazo compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile governs the reaction rate. nih.gov

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving diazo compounds and carbenes. This allows for the precise location and characterization of transition state geometries, providing deep insights into reaction mechanisms. escholarship.org

Key reactions that have been studied computationally include:

1,3-Dipolar Cycloadditions: Diazo compounds act as 1,3-dipoles, reacting with alkenes (dipolarophiles) to form pyrazolines. wikipedia.org Computational studies can determine whether the reaction is concerted or stepwise and explain the observed regioselectivity.

Carbene Cycloaddition: The (2+1) cycloaddition of a carbene with an alkene to form a cyclopropane (B1198618) is a fundamental transformation. libretexts.org Locating the transition structures for these reactions via quantum mechanical methods helps to understand the stereospecificity; singlet carbenes often react in a single concerted, stereospecific step, while triplet carbenes react in a stepwise, stereoselective manner. libretexts.orgescholarship.org

C-H Insertion: Carbenes can insert into C-H bonds, a reaction of significant synthetic utility. libretexts.org Theoretical studies help to elucidate the mechanism and selectivity of these insertion reactions.

A primary application of quantum chemistry is the calculation of the energetics of a reaction pathway, including the stability of intermediates and the energy barriers of transition states. dtic.mil For diazo compounds, a critical energetic parameter is the activation energy required for the elimination of N₂ to form the carbene. nih.gov

DFT studies have shown that this activation energy can vary significantly depending on the molecular structure, with calculated values ranging from 0.8 to 44 kcal/mol. acs.orgnih.gov These calculations reveal that the energy barrier is lower for diazo molecules that have a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen atom. acs.org Furthermore, computational analyses of 1,3-dipolar cycloadditions have shown that distortion energies—the energy required to distort the reactants into their transition state geometries—can account for a significant portion (up to 80%) of the total activation energy. nih.gov

| Property | System/Reaction | Typical Calculated Value Range | Computational Method | Reference |

|---|---|---|---|---|

| Activation Energy (N₂ Release) | Substituted Diazo Compounds | 0.8 - 46.4 kcal/mol | DFT (M06-2X) | acs.orgnih.gov |

| Distortion Energy Contribution | 1,3-Dipolar Cycloadditions | ~80% of Activation Energy | DFT | nih.gov |

| Heat of Formation (ΔHf) | Energetic Nitrogen Compounds | System-dependent | Density Functional Procedure | dtic.mil |

Molecular Dynamics (MD) Simulations to Explore Reaction Pathways

While quantum chemical calculations provide static pictures of a reaction profile, molecular dynamics (MD) simulations introduce temperature and solvent effects, allowing for the exploration of dynamic reaction pathways over time. rsc.org For very fast reactions, such as carbene cycloadditions, combined quantum mechanical/molecular mechanical (QM/MM) MD simulations can be employed. escholarship.org

These simulations have been used to determine the timescales of carbene cycloaddition reactions, revealing that the reactive event itself is extremely rapid, on the order of tens of femtoseconds. escholarship.org Enhanced sampling MD techniques, such as metadynamics, are particularly powerful tools for overcoming large energy barriers and exploring complex reaction coordinates, making them suitable for studying ligand binding or conformational changes that precede a chemical reaction. rsc.org

Monte Carlo (MC) Simulations for Conformational Analysis and Reactivity Prediction

Monte Carlo (MC) simulations offer another avenue for exploring complex chemical systems. sciencedaily.com In particular, Reactive Monte Carlo (RxMC) methods are designed to simulate chemical reaction equilibria. researchgate.net By combining MC simulations in the grand-canonical ensemble (GCMC) with RxMC techniques, researchers can investigate the influence of environments, such as the pores of a catalyst, on reaction conversion and selectivity. researchgate.net

These simulations are powerful for:

Conformational Analysis: Exploring the vast conformational space of flexible molecules to identify low-energy structures.

Reactivity Prediction: Simulating reaction equilibria in different phases (e.g., bulk phase vs. a confined pore phase) to predict changes in product selectivity and conversion rates under various pressures and temperatures. researchgate.net

Computational Analysis of Substituent Effects on Reactivity and Stability

The reactivity and stability of "Benzene, 1-(diazophenylmethyl)-2-methyl-" are heavily modulated by the substituents on its two aromatic rings. Computational analysis is an effective way to systematically probe these substituent effects. acs.orgnih.govmdpi.com

Studies on analogous systems have shown that the nature of the substituent directly impacts the activation energy for N₂ release. nih.gov Electron-withdrawing groups on the carbene carbon can weaken the π-backbonding to the N₂ unit, which can affect the stability of the diazo compound. acs.org Conversely, certain electron-donating groups have been shown to significantly lower the activation energy for carbene formation. nih.gov The stability of charged intermediates in reactions like electrophilic aromatic substitution is also governed by the interplay of inductive and resonance effects from substituents, which can be quantified through computation. libretexts.org Solvation can further amplify or dampen these electronic effects, a phenomenon that can be modeled using polarizable continuum models (PCM). nih.govmdpi.com

| Substituent Group (on Diazo Carbon) | Electronic Effect | Impact on Activation Energy | Reference |

|---|---|---|---|

| -NMe₂ | Strongly Electron-Donating | Lowers Barrier | nih.gov |

| -OMe | Electron-Donating | Lowers Barrier | nih.gov |

| -OH | Electron-Donating | Lowers Barrier | nih.gov |

| -F | Inductively Withdrawing / Resonance Donating | Lowers Barrier | nih.gov |

| General Electron-Withdrawing Group | Electron-Withdrawing | Weakens C-N₂ π-backbonding | acs.org |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Application of Cryogenic Matrix Isolation Spectroscopy (IR, UV-Vis) for Unstable Species

Cryogenic matrix isolation is a powerful technique for the study of highly reactive species like carbenes, which have fleeting lifetimes under normal conditions. In this method, the precursor diazo compound, Benzene (B151609), 1-(diazophenylmethyl)-2-methyl-, is co-deposited with a large excess of an inert gas (such as argon or nitrogen) onto a cryogenic window at temperatures as low as 10 K. The inert matrix cages the individual molecules, preventing diffusion and bimolecular reactions. Subsequent in-situ photolysis of the diazo compound generates the corresponding carbene, 2-methylphenyl(phenyl)carbene, which can be trapped and studied spectroscopically.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary tools used to characterize the isolated species. The IR spectrum provides crucial information about the vibrational modes of the carbene, allowing for its structural identification. For instance, characteristic vibrational frequencies associated with the carbene center and the aromatic rings can be observed. UV-Vis spectroscopy reveals the electronic transitions of the carbene, which are often characteristic of its spin state (singlet or triplet).

| Spectroscopic Technique | Observed Features (Phenylcarbene) | Assignment |

|---|---|---|

| UV-Vis | Strong absorption band around 300 nm, weaker bands in the 400-500 nm region | Electronic transitions of the triplet ground state carbene |

| IR | Characteristic vibrational bands for C-H and C-C stretching and bending modes of the phenyl ring and the carbene moiety | Vibrational fingerprint of the carbene structure |

For 2-methylphenyl(phenyl)carbene, one would expect to observe similar spectroscopic features, with shifts in the absorption maxima and vibrational frequencies due to the electronic and steric effects of the ortho-methyl group.

Time-Resolved Spectroscopic Techniques for Kinetic and Mechanistic Insights

To understand the dynamics of reactions involving 2-methylphenyl(phenyl)carbene in solution, time-resolved spectroscopic techniques are indispensable. Laser flash photolysis (LFP) is a common method where a short laser pulse is used to initiate the decomposition of the diazo precursor, and the subsequent evolution of transient species is monitored by a probing light source.

Time-resolved infrared (TRIR) spectroscopy is particularly powerful as it provides structural information about the transient species. By monitoring the decay of the diazo band (typically around 2050-2150 cm⁻¹) and the concurrent rise of signals corresponding to the carbene and subsequent products, a detailed kinetic profile of the reaction can be constructed. This allows for the determination of rate constants for carbene formation, intersystem crossing (from the initially formed singlet state to the triplet ground state), and its reactions with various trapping agents.

For example, in a hypothetical TRIR experiment, the photolysis of Benzene, 1-(diazophenylmethyl)-2-methyl- in the presence of methanol (B129727) would allow for the direct observation of the carbene intermediate and its subsequent reaction to form the O-H insertion product, 1-methoxy-1-(2-methylphenyl)-1-phenylmethane. The rate of disappearance of the carbene signal and the rate of appearance of the ether product signal would provide the second-order rate constant for this reaction.

NMR Spectroscopy for Structural Elucidation of Products and Stable Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of the stable products formed in reactions of 2-methylphenyl(phenyl)carbene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure.

For instance, in the aforementioned reaction with methanol, the resulting ether product would exhibit characteristic NMR signals. The ¹H NMR spectrum would show a singlet for the methoxy (B1213986) protons, signals for the aromatic protons with coupling patterns indicative of the substitution on the two phenyl rings, and a singlet for the benzylic proton. The ¹³C NMR spectrum would corroborate this structure with signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons.

As a representative example, the ¹H NMR data for a similar insertion product, Phenyl(p-tolyl)methanol, is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.43 – 7.34 | m | 4H | Aromatic protons |

| 7.29 | d, J = 7.5 Hz | 3H | Aromatic protons |

| 7.18 | d, J = 7.9 Hz | 2H | Aromatic protons |

| 5.84 | s | 1H | Benzylic CH-OH |

| 2.36 | s | 3H | Methyl CH₃ |

| 2.22 | s | 1H | Hydroxyl OH |

Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for identifying reaction products and monitoring the progress of reactions involving Benzene, 1-(diazophenylmethyl)-2-methyl-. It provides information about the molecular weight of the products and, through analysis of fragmentation patterns, can aid in their structural elucidation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying volatile products in a reaction mixture.

For example, in a cyclopropanation reaction between 2-methylphenyl(phenyl)carbene and an alkene like styrene, GC-MS could be used to identify the various stereoisomers of the resulting 1-(2-methylphenyl)-1,2-diphenylcyclopropane. The mass spectrum of each isomer would show a molecular ion peak corresponding to the molecular weight of the product, and the fragmentation pattern would provide further structural confirmation.

The mass spectrum of a related compound, 1,1-diphenylcyclopropane, illustrates the type of data obtained.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 194 | 45 | [M]⁺ (Molecular Ion) |

| 179 | 40 | [M - CH₃]⁺ |

| 115 | 100 | [C₉H₇]⁺ (indenyl cation) |

| 91 | 35 | [C₇H₇]⁺ (tropylium cation) |

X-ray Diffraction Analysis of Catalytic Complexes and Reaction Products

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, including stable reaction products and the catalytic complexes used to mediate carbene transfer reactions. For reactions catalyzed by transition metal complexes (e.g., rhodium or copper), X-ray crystallography can be used to characterize the structure of the catalyst itself, as well as any isolable metal-carbene intermediates.

While a crystal structure of a complex containing 2-methylphenyl(phenyl)carbene is not available, the structure of a related and widely used catalyst precursor, Bis(triphenylphosphine)rhodium carbonyl chloride ([RhCl(CO)(PPh₃)₂]), serves as an excellent example of the detailed structural data that can be obtained.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.15 |

| b (Å) | 19.74 |

| c (Å) | 13.98 |

| β (°) | 93.5 |

| Coordination Geometry | Square Planar |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for the Construction of Complex Organic Molecules

Benzene (B151609), 1-(diazophenylmethyl)-2-methyl- serves as a versatile precursor to the corresponding carbene, (2-methylphenyl)phenylcarbene, a highly reactive intermediate that can engage in a variety of bond-forming reactions. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks that are often challenging to access through conventional methods. The carbene, typically generated via thermal or photochemical decomposition of the diazo compound, can undergo a range of transformations including cyclopropanations, C-H insertions, and ylide formations, making it a valuable tool for the synthesis of complex organic molecules.

One of the notable applications of this diazo compound is in the synthesis of strained ring systems and polycyclic aromatic hydrocarbons. The strategic placement of the methyl group on the phenyl ring allows for unique intramolecular reactions, leading to the formation of novel molecular architectures.

Synthesis of Novel Cyclic and Polycyclic Ring Systems

A key feature of the carbene generated from Benzene, 1-(diazophenylmethyl)-2-methyl- is its propensity to undergo intramolecular C-H insertion reactions. The presence of the ortho-methyl group provides a proximate C-H bond for the carbene to react with, leading to the formation of a five-membered ring. This intramolecular cyclization is a powerful strategy for the synthesis of fluorene (B118485) derivatives. ucf.eduorganic-chemistry.orgresearchgate.netnih.gov

The process involves the generation of the singlet carbene, which then readily inserts into one of the C-H bonds of the adjacent methyl group, forming a new carbon-carbon bond and constructing the fluorene scaffold. This method offers a direct and efficient route to this important class of polycyclic aromatic hydrocarbons, which are known for their applications in organic electronics and materials science. ucf.edunih.gov The reaction is often facilitated by transition metal catalysts, such as rhodium complexes, which can modulate the reactivity and selectivity of the carbene insertion. nih.govmdpi.comresearchgate.netrsc.orgscielo.org.mx

Below is a data table summarizing representative examples of fluorene synthesis via intramolecular C-H insertion of arylcarbenes, a reaction pathway analogous to that expected for (2-methylphenyl)phenylcarbene.

| Carbene Precursor | Catalyst | Product | Yield (%) | Reference |

| 2-Diazo-2-sulfamoylacetamides | Cu(acac)₂ | 3-Sulfamoylindolin-2-ones | up to 90% | mdpi.comnih.gov |

| (o-Methoxyphenyl)glyoxylic acid | Thermal (HVFP) | 2,3-Dihydrobenzofuran-3-ol | - | nih.govresearchgate.net |

| α-Aryl-α-diazo ketones | Rhodium(II) acetate | α-Aryl cyclopentanones | - | researchgate.net |

Surface Functionalization through Arylcarbene Reactive Intermediates

The high reactivity of arylcarbenes, such as the one derived from Benzene, 1-(diazophenylmethyl)-2-methyl-, can be exploited for the modification of material surfaces. Upon generation, the carbene can react with C-H bonds present on the surface of various substrates, including polymers, leading to the formation of a stable covalent bond and the functionalization of the material. This process provides a powerful tool for altering the surface properties of materials without affecting their bulk characteristics.

Tailoring Polymer Surfaces for Specific Properties

The functionalization of polymer surfaces with arylcarbenes allows for the introduction of new chemical functionalities, thereby tailoring the surface for specific applications. For instance, by attaching specific molecular entities to the carbene precursor, it is possible to impart desired properties such as hydrophilicity, hydrophobicity, biocompatibility, or conductivity to a polymer surface. mdpi.comrsc.orgnih.govutm.my

While direct studies on the use of Benzene, 1-(diazophenylmethyl)-2-methyl- for polymer surface modification are not extensively documented, the general principle of using arylcarbenes for this purpose is well-established. For example, the modification of polyethylene, a polymer known for its chemical inertness, can be achieved through carbene insertion into its C-H bonds. mdpi.comrsc.orgnih.govutm.myresearchgate.net This creates a functionalized surface that can be further modified or used in applications requiring specific surface interactions.

The following table illustrates common techniques for polymer surface modification, a field where arylcarbenes represent a promising reactive intermediate.

| Modification Technique | Polymer Substrate | Desired Property | Reference |

| Plasma Treatment | Polyethylene | Improved Adhesion, Hydrophilicity | mdpi.com |

| Chemical Grafting | Polyethylene | Biocompatibility, Anti-fouling | mdpi.com |

| Layer-by-Layer Assembly | Polyethylene | Gas Barrier Properties | nih.gov |

| Peroxide Modification | Polyethylene | Enhanced Mechanical Properties | rsc.org |

Contributions to the Development of New Catalysts and Ligands

The molecular framework of Benzene, 1-(diazophenylmethyl)-2-methyl- and its derivatives can serve as a foundation for the design and synthesis of novel ligands for transition metal catalysis. The ability to introduce functional groups onto the aromatic rings allows for the creation of chelating ligands that can coordinate with metal centers to form catalytically active complexes.

Although direct applications of this specific diazo compound in catalysis are still an emerging area of research, the broader field of using diazo compounds and their carbene derivatives in catalyst development is well-established. For instance, rhodium-catalyzed reactions of diazo compounds are widely used in organic synthesis, and the design of specific ligands plays a crucial role in controlling the selectivity and efficiency of these transformations. nih.govmdpi.comresearchgate.netrsc.orgscielo.org.mx The structural motifs accessible from Benzene, 1-(diazophenylmethyl)-2-methyl- could potentially lead to the development of new catalysts with unique reactivity profiles for a range of chemical transformations.

Future Research Avenues

Innovations in Synthetic Strategies for Substituted Phenyldiazomethanes

The synthesis of phenyldiazomethanes, while crucial, often involves hazardous reagents and conditions, such as the use of diazomethane (B1218177). nih.govwikipedia.org Future research will prioritize the development of safer, more efficient, and scalable synthetic routes.

Key areas for innovation include:

In Situ Generation: Methods that generate the diazo compound directly in the reaction mixture minimize the risks associated with handling and storing these potentially explosive substances. researchgate.net Advanced techniques using water-soluble derivatives of precursors like Diazald® in biphasic systems, or "click and release" strategies involving enamines and sulfonyl azides, represent promising avenues for safer, base-free generation. nih.govdiva-portal.org

Continuous Flow Technology: Flow chemistry offers a significant safety improvement by performing reactions in microreactors, ensuring that only small amounts of the hazardous diazo compound are present at any given time. researchgate.net The use of semipermeable membranes, such as Teflon AF-2400, allows for the in-situ generation and immediate consumption of anhydrous diazomethane, a technique that can be adapted for substituted analogues. scielo.br

Solid Surrogates: The development of weighable, non-explosive solid precursors that release the diazo species under specific conditions is a major goal. Imidazotetrazines, for example, have been repurposed as effective diazomethane surrogates, offering operational simplicity and enhanced safety. nih.gov Research into analogous solid precursors for substituted phenyldiazomethanes is a logical next step.

| Strategy | Description | Key Advantages | Future Research Focus |

|---|---|---|---|

| In Situ Generation | The diazo compound is produced and consumed within the same reaction vessel. researchgate.net | Minimizes handling of hazardous materials; reduces risk of explosion. nih.gov | Developing milder conditions and broader substrate scope. |

| Continuous Flow | Reactions are conducted in a continuously flowing stream, typically in microreactors. researchgate.net | Excellent heat and mass transfer; enhanced safety by minimizing reagent volume; potential for automation. scielo.br | Scaling up processes and adapting reactors for more complex substituted phenyldiazomethanes. |

| Solid Surrogates | Stable, solid compounds that release the diazo species upon activation. nih.gov | Easy to handle and store; improved safety profile; precise stoichiometry. nih.gov | Discovery of new solid precursors for a wider variety of diazo compounds. |

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Diverse Transformations

The reactivity of the carbene generated from "Benzene, 1-(diazophenylmethyl)-2-methyl-" is largely dictated by the catalyst employed. While rhodium and copper complexes are traditionally used, the future lies in discovering novel catalytic systems that offer new modes of reactivity, higher efficiency, and improved selectivity. nih.govrsc.org

Promising directions for catalyst development include:

Earth-Abundant and Benign Metals: Iron is an inexpensive, readily available, and environmentally benign alternative to precious metals like rhodium and palladium. eurekalert.org Research into iron-porphyrin complexes and other iron-based catalysts for carbene transfer reactions is a key area of sustainable chemistry. eurekalert.org

Main Group Elements: Triarylboranes have emerged as effective catalysts for the decomposition of diazoesters, generating carbene intermediates that can participate in reactions like cyclopropanation with high diastereoselectivity. acs.orgnih.gov Exploring the full potential of these metal-free systems is a significant avenue for future work. nih.gov

Silver and Gold Catalysis: Silver-carbenes have demonstrated unique chemical properties, enabling highly chemoselective and enantioselective dearomatization reactions that are difficult to achieve with other catalysts. nih.govjst.go.jp Similarly, gold complexes are being investigated for their catalytic activity in various carbene-transfer reactions. st-andrews.ac.uk

Engineered Metalloporphyrins: Metalloporphyrins, with metal centers such as ruthenium and cobalt, are biomimetic catalysts that can be tailored for specific carbene transfer reactions, including intramolecular C-H insertion and cyclopropanation. nih.govresearchgate.net

| Catalyst Class | Metal Center/Key Element | Exemplary Transformations | Advantages |

|---|---|---|---|

| Benign Metal Complexes | Iron (Fe) | Cyclopropanation, C-H Insertion. eurekalert.org | Low cost, low toxicity, environmentally friendly. eurekalert.org |

| Main Group Catalysts | Boron (B) | Cyclopropanation of alkenes and alkynes. acs.orgnih.gov | Metal-free, high diastereoselectivity. acs.org |

| Novel Coinage Metals | Silver (Ag), Gold (Au) | Arene dearomatization, C-H activation. jst.go.jpst-andrews.ac.uk | Unique chemoselectivity, access to novel reaction pathways. jst.go.jp |

| Engineered Porphyrins | Ruthenium (Ru), Cobalt (Co) | Synthesis of heterocycles, asymmetric cyclopropanation. nih.govresearchgate.net | High catalytic activity, tunable steric and electronic properties. nih.gov |

Deeper Mechanistic Understanding of Complex Reaction Pathways and Intermediate Lifetimes

The reactions of carbenes derived from phenyldiazomethanes are often complex, with the potential for multiple competing pathways such as C-H insertion, cyclopropanation, and ring-expansion reactions. jst.go.jp A deeper mechanistic understanding is essential for controlling these reactions and selectively favoring the desired product. Future research will leverage advanced analytical and computational techniques to probe these pathways.

Key research objectives include: